4-Bromo-1-(methyl-D3)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5BrN2 |
|---|---|
Molecular Weight |
164.02 g/mol |
IUPAC Name |
4-bromo-1-(trideuteriomethyl)pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3/i1D3 |
InChI Key |
IXJSDKIJPVSPKF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)Br |
Canonical SMILES |
CN1C=C(C=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 Methyl D3 1h Pyrazole
Strategic Retrosynthesis and Precursor Identification
A retrosynthetic analysis of 4-Bromo-1-(methyl-D3)-1H-pyrazole allows for the identification of logical precursors and key bond disconnections. The primary disconnections are at the N1-CD₃ bond, the C4-Br bond, and the bonds forming the pyrazole (B372694) ring itself.
The construction of the pyrazole ring is a cornerstone of the synthesis. Two principal retrosynthetic disconnections are considered for the pyrazole core:
Cyclocondensation Disconnection : This is the most traditional approach, known as the Knorr pyrazole synthesis and its variations. nih.govbeilstein-journals.orgyoutube.com It involves disconnecting the two C-N bonds of the ring, leading back to a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) and a hydrazine (B178648) derivative. nih.govnih.govmdpi.com For the target molecule, this would suggest precursors such as a suitable 1,3-dielectrophile and methyl-D₃-hydrazine.
1,3-Dipolar Cycloaddition Disconnection : This approach disconnects one C-N bond and the adjacent C-C bond of the ring. beilstein-journals.orgnih.gov This leads to precursors such as a diazo compound and an alkyne or alkene dipolarophile. nih.govorganic-chemistry.org This method offers an alternative route to the pyrazole skeleton, often with high regioselectivity. organic-chemistry.org
The introduction of the trideuteromethyl (CD₃) group is a critical step that requires a suitable deuterated reagent. The choice of reagent depends on the timing of the methylation step (i.e., on the pyrazole nitrogen or on a hydrazine precursor). In medicinal chemistry, the use of a deuterated "magic methyl" group is an increasingly important strategy for drug optimization. researchgate.net
Common electrophilic deuterated methylating agents include:
Trideuteroiodomethane (CD₃I)
Dimethyl-D6 sulfate (B86663) ((CD₃)₂SO₄)
Trideuteromethyl triflate (CD₃OTf)
Deuterated methanol (B129727) (CD₃OD) researchgate.netresearchgate.net
These reagents can introduce the CD₃ group via Sₙ2-type nucleophilic substitution on a pyrazole nitrogen. wikipedia.org For instance, pyrazole or 4-bromopyrazole can be N-methylated using one of these reagents in the presence of a base. researchgate.net Recent advances have also explored the use of photocatalysis with sources like methylamine-water systems for methylation with controllable deuterium (B1214612) incorporation. nih.gov
| Deuterated Methyl Synthon | Typical Application | Reference |
| Trideuteroiodomethane (CD₃I) | Electrophilic methylation of N-heterocycles. | wikipedia.org |
| Dimethyl-D6 sulfate ((CD₃)₂SO₄) | Electrophilic methylation, often used industrially. | wikipedia.org |
| Deuterated Methanol (CD₃OD) | Used in catalytic N-methylation processes. | researchgate.netresearchgate.net |
| Trideuteromethyl triflate (CD₃OTf) | Highly reactive electrophilic methylating agent. | wikipedia.org |
Direct and Multi-Step Synthesis Pathways for the Pyrazole Ring
The pyrazole ring system can be constructed through several reliable methods, primarily cyclocondensation and 1,3-dipolar cycloaddition reactions.
The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. nih.govmdpi.com
From 1,3-Diketones : The reaction of a 1,3-diketone with a hydrazine is the classic Knorr synthesis. beilstein-journals.orgyoutube.commdpi.com To obtain the N1-methylated product directly, methylhydrazine (or in this case, methyl-D₃-hydrazine) would be used. However, using unsymmetrical 1,3-diketones can lead to mixtures of regioisomers. nih.gov
From α,β-Unsaturated Carbonyls : The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can also yield pyrazoles, typically proceeding through a pyrazoline intermediate which is then oxidized. nih.govmdpi.com This method can offer better regiocontrol compared to the use of 1,3-diketones. nih.gov
Multicomponent Reactions : Modern approaches often utilize multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ, immediately followed by cyclization with a hydrazine, streamlining the synthetic process. nih.govbeilstein-journals.org
A plausible pathway could involve the reaction of malondialdehyde or its synthetic equivalent with methyl-D₃-hydrazine to form 1-(methyl-D3)-1H-pyrazole, which is then subjected to bromination.
1,3-dipolar cycloaddition provides a powerful and atom-economical route to functionalized pyrazoles. nih.gov This strategy typically involves the [3+2] cycloaddition of a diazo compound with a dipolarophile containing a carbon-carbon multiple bond. nih.govresearchgate.net
The key steps are:
Generation of a Diazo Compound : Diazo compounds can be generated in situ from precursors like N-tosylhydrazones. organic-chemistry.org
Cycloaddition : The diazo compound reacts with an alkyne to form a pyrazole directly, or with an alkene to form a dihydropyrazole (pyrazoline), which may require a subsequent oxidation step. organic-chemistry.orgacs.org
This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles under mild, often transition-metal-free, conditions. acs.org
Regioselective Bromination at the 4-Position
The final step in many synthetic routes to this compound is the regioselective introduction of a bromine atom at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution.
The 4-position of an N1-substituted pyrazole is generally the most reactive site for electrophilic attack. researchgate.net This is due to the electronic directing effects of the two nitrogen atoms, which increase the electron density at C4, and the N1-methyl group further activates this position.
Common brominating agents and conditions include:
N-Bromosuccinimide (NBS) : NBS is a mild and selective brominating agent frequently used for electron-rich heterocycles. enamine.netjmcs.org.mx Reactions are typically run in solvents like dichloromethane (B109758) or acetonitrile (B52724) at or below room temperature.
Elemental Bromine (Br₂) : While more reactive and potentially less selective than NBS, bromine can also be used, often in a solvent like acetic acid or with a Lewis acid catalyst to control reactivity. jmcs.org.mxresearchgate.net
The high regioselectivity for bromination at the 4-position is a key feature in the synthesis of many pyrazole-based compounds and intermediates. researchgate.netenamine.netjmcs.org.mx For example, direct bromination of 1-methyl-1H-pyrazole with NBS provides an efficient route to 4-bromo-1-methyl-1H-pyrazole.
| Pyrazole Substrate | Brominating Agent | Conditions | Product | Yield | Reference |
| 1-Aryl-3,5-dimethylpyrazoles | N-Bromosaccharin | Solvent-free, 80°C | 4-Bromo-1-aryl-3,5-dimethylpyrazoles | 90-95% | jmcs.org.mx |
| 1-(Fluoromethyl)-1H-pyrazole | NBS | Acetonitrile, 0°C to RT | 4-Bromo-1-(fluoromethyl)-1H-pyrazole | N/A | |
| 1-Aryl-3-CF₃-1H-pyrazoles | I₂ / CAN | MeCN, reflux | 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles | 65-88% | nih.gov |
| 1-(3,4-Difluorophenyl)pyrazole | NBS / AlCl₃ | Toluene, 0-50°C | 4-Bromo-1-(3,4-difluorophenyl)pyrazole | 75% |
(Note: The table shows examples of halogenation on similar pyrazole structures to illustrate typical conditions and reagents.)
Direct Electrophilic Aromatic Substitution Strategies
The introduction of a bromine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution. The pyrazole nucleus is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. nih.gov The C4 position is generally the most reactive site for electrophilic substitution in 1-substituted pyrazoles due to the directing effects of the two nitrogen atoms. nih.govresearchgate.net
Common brominating agents for this transformation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). nih.govresearchgate.net The reaction is often carried out in a suitable solvent, and the choice of conditions can influence the yield and purity of the desired 4-bromo-1-methyl-1H-pyrazole. For instance, the bromination of 1-methyl-1H-pyrazole can be effectively carried out using NBS in a solvent like chloroform (B151607) or carbon tetrachloride.
| Brominating Agent | Typical Solvents | Key Considerations |
|---|---|---|
| Elemental Bromine (Br₂) | Acetic acid, Chloroform | Highly reactive, may require careful control of stoichiometry to avoid over-bromination. |
| N-Bromosuccinimide (NBS) | Chloroform, Carbon tetrachloride, Acetonitrile | Milder and more selective reagent, often preferred for cleaner reactions. researchgate.net |
The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich C4 position of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lkouniv.ac.inuci.edu Subsequent loss of a proton restores the aromaticity of the pyrazole ring, yielding the 4-brominated product. The presence of the N-methyl group activates the ring towards electrophilic attack, facilitating the reaction.
Alternative Halogenation Methods and Their Specificity
While direct electrophilic bromination is a common and effective strategy, alternative methods for halogenating pyrazoles exist. researchgate.net These can offer advantages in terms of safety, selectivity, or functional group tolerance. For instance, methods utilizing N-halosuccinimides (NXS), where X can be Cl, Br, or I, in the presence of a catalyst or specific solvent system have been developed for the direct C-H halogenation of pyrazole derivatives. beilstein-archives.org One study highlighted a metal-free protocol using NXS in DMSO, where DMSO acts as both a catalyst and a solvent, to afford 4-halogenated pyrazoles in moderate to excellent yields. beilstein-archives.org
Other strategies for introducing halogens onto the pyrazole skeleton include:
Dehydroxyhalogenations: Conversion of 3- or 5-hydroxypyrazoles to their corresponding halogenated derivatives. beilstein-archives.org
Halogenodediazoniations: Replacement of a diazonium group with a halogen. beilstein-archives.org
Cycloaddition or condensation reactions: Utilizing halogen-bearing substrates in the initial ring-forming reaction. beilstein-archives.org
The specificity of these methods is crucial. For the synthesis of this compound, the chosen method must selectively introduce bromine at the C4 position without affecting other parts of the molecule, particularly the N-methyl group that will be deuterated in a subsequent or prior step.
Stereospecific Deuterium Incorporation at the N-Methyl Position
The introduction of the deuterium-labeled methyl group (CD₃) at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound. This can be achieved through various methods, each with its own advantages regarding efficiency and the control of isotopic purity.
C-H/C-D Exchange Methodologies
Direct C-H/C-D exchange offers a route for deuterium incorporation. This can be facilitated under basic or acidic conditions, or through transition-metal catalysis. For N-methyl groups on heterocyclic systems, base-catalyzed H/D exchange using a deuterated solvent like D₂O in the presence of a base can be effective. nih.gov The acidity of the N-methyl protons can be influenced by the electronic nature of the heterocyclic ring.
Transition-metal-catalyzed C-H activation provides another powerful tool for selective deuteration. rsc.org While not specifically detailed for 4-bromo-1-methyl-1H-pyrazole in the provided context, palladium-catalyzed methods have been used for the C(sp³)–H methylation of amino acid derivatives using methyl iodide, a process that could be adapted for deuteromethylation using CD₃I. rsc.org
Utilization of Deuterated Grignard Reagents or Equivalent Alkylating Agents
A more direct and common approach for introducing the CD₃ group is through the use of a deuterated alkylating agent. This typically involves the reaction of the N-deprotonated pyrazole with a deuterated methylating agent.
A key reagent for this purpose is deuterated methyl magnesium iodide (CD₃MgI), a Grignard reagent. masterorganicchemistry.comyoutube.com The synthesis would first involve the formation of the pyrazole anion by treating 4-bromopyrazole with a suitable base, such as sodium hydride (NaH). This anion then acts as a nucleophile, attacking the electrophilic methyl carbon of the deuterated Grignard reagent to form the N-CD₃ bond.
Alternatively, other deuterated alkylating agents like deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) can be employed. The reaction of 4-bromo-1H-pyrazole with sodium hydride followed by the addition of methyl iodide is a standard method for N-alkylation. mdpi.com Substituting methyl iodide with its deuterated counterpart, CD₃I, would directly yield the desired this compound.
| Method | Deuterated Reagent | Key Features |
|---|---|---|
| N-Alkylation | CD₃I (Deuterated Methyl Iodide) | A common and efficient method for N-methylation, readily adaptable for deuteration. mdpi.com |
| N-Alkylation | CD₃MgI (Deuterated Methyl Magnesium Iodide) | Utilizes a Grignard reagent for the introduction of the deuterated methyl group. masterorganicchemistry.com |
| C-H/C-D Exchange | D₂O with base | Can be a cost-effective method but may require optimization for high levels of deuterium incorporation. nih.gov |
Isotope-Controlled Synthetic Strategies
A common approach involves the initial synthesis of 1-methyl-1H-pyrazole, followed by bromination. To adapt this for the deuterated compound, one would start with the synthesis of 1-(methyl-D3)-1H-pyrazole. This can be achieved by reacting pyrazole with a deuterated methylating agent as described in section 2.4.2. Subsequently, the 1-(methyl-D3)-1H-pyrazole is subjected to electrophilic bromination to introduce the bromine atom at the C4 position. This sequential approach allows for clear characterization of the intermediates and can help in optimizing each step independently.
The use of isotopically labeled compounds is a critical tool in drug development to study metabolic pathways and reaction mechanisms. google.com Therefore, controlling the level of deuterium incorporation is paramount. The use of highly enriched deuterated reagents (e.g., CD₃I with >99% isotopic purity) is essential to ensure the final product has the desired level of deuteration.
Optimization of Reaction Conditions and Scalability
For the synthesis of this compound to be viable for pharmaceutical applications, the reaction conditions must be optimized for both yield and scalability. nih.gov This involves a systematic study of various reaction parameters.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For the bromination step, solvents like chloroform, acetic acid, or acetonitrile are commonly used. nih.gov For the N-alkylation step, polar aprotic solvents like DMF or THF are often employed. mdpi.com
Temperature: Reaction temperatures need to be carefully controlled to maximize the formation of the desired product while minimizing side reactions. Some reactions may require cooling to control exotherms, while others may need heating to proceed at a reasonable rate. mdpi.com
Catalyst: In some synthetic routes, particularly for C-H activation or alternative halogenation methods, the choice and loading of the catalyst are critical for efficiency. beilstein-archives.org
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS helps determine the optimal reaction time to achieve maximum conversion without significant product degradation.
Catalytic Systems and Reagent Selection
The primary strategy for synthesizing this compound is the N-alkylation of 4-bromo-1H-pyrazole. This transformation requires a deuterated methyl source and a suitable base or catalytic system to facilitate the reaction.
Deuterated Methylating Agents: The choice of the deuterated methylating agent is fundamental. A common and effective reagent is trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate. Another approach involves using deuterated methanol (CD₃OD) in the presence of reagents that convert the hydroxyl group into a better leaving group in situ. For instance, a process for a similar deuterated pyrazole involved using CD₃OD with tosyl chloride (TsCl) and sodium hydroxide. acs.org
Base and Catalytic Systems: The selection of the base is critical for the deprotonation of the pyrazole nitrogen, enabling the subsequent nucleophilic attack on the deuterated methylating agent.
Traditional Bases: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Phase-Transfer Catalysis: To improve reaction efficiency and facilitate the use of inorganic bases, phase-transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) can be used, sometimes under solvent-free conditions with a base like sodium hydroxide. researchgate.net
Masked Methylating Reagents: To enhance regioselectivity for N1 methylation, sterically bulky α-halomethylsilanes can be used as masked methylating agents. These reagents show high selectivity for the desired N1 isomer, which can then be protodesilylated to yield the N-methyl product. nih.gov
A potential issue in the synthesis of deuterated pyrazoles is overdeuteration, where deuterium atoms are incorporated into unintended positions on the molecule. acs.org Careful control of reaction conditions and purification strategies are necessary to mitigate this.
Table 1: Reagents and Catalysts for N-Alkylation of Pyrazoles
| Reagent/Catalyst | Function | Relevant Compound Synthesized | Source |
|---|---|---|---|
| CD₃OD / TsCl / NaOH | Deuterated Methylating System | 1-(Methyl-d₃)-4-nitro-1H-pyrazole | acs.org |
| K₂CO₃ | Base | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |
| TBAHS / NaOH | Phase-Transfer Catalyst System | N-alkyl-4-bromopyrazoles | researchgate.net |
| α-Halomethylsilanes | Masked Methylating Reagent | N1-Methyl Pyrazoles | nih.gov |
Green Chemistry Principles in Deuterated Compound Synthesis
The integration of green chemistry principles into the synthesis of deuterated compounds like this compound is an area of increasing focus. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Alternative Deuterium Sources: A key green strategy is the use of deuterium oxide (D₂O) as an inexpensive and safe source of deuterium. royalsocietypublishing.orgnih.gov Systems like the Al-D₂O system can provide a safe source of deuterium for H-D exchange reactions. royalsocietypublishing.orgresearchgate.net While this is more common for C-H deuteration, innovative methods could adapt this for N-methylation.
Catalyst Selection:
Abundant Metal Catalysts: Moving away from precious metal catalysts (e.g., palladium, iridium) towards more abundant and less toxic metals like iron, manganese, and copper is a sustainable approach. youtube.com Iron-catalyzed routes have been developed for the synthesis of substituted pyrazoles. organic-chemistry.org
Organocatalysis: The use of metal-free, organic-based recyclable catalysts offers a cleaner and safer alternative, which is particularly important in pharmaceutical synthesis. youtube.com
Photocatalysis: Visible-light induced photocatalysis represents a mild and green method for deuteration. rsc.org These reactions often proceed under ambient conditions and can utilize organic dyes like eosin (B541160) Y as inexpensive photocatalysts. acs.org Photo-induced methods can be employed for dehalogenative deuteration using D₂O as the deuterium source. nih.govrsc.org
Solvent Choice: The use of water as a solvent for halogenation and other synthetic steps is a significant improvement over traditional chlorinated solvents. researchgate.net Microwave irradiation can also be used to accelerate reactions, often leading to higher yields in shorter times, which aligns with the green chemistry principle of energy efficiency. researchgate.net
Table 2: Green Chemistry Approaches in Deuterated Synthesis
| Principle | Approach | Example System/Method | Source |
|---|---|---|---|
| Safer Solvents | Use of Water | Bromination of pyrazoles in water | researchgate.net |
| Alternative Reagents | Use of D₂O as deuterium source | Al-D₂O system for H-D exchange | royalsocietypublishing.orgresearchgate.net |
| Catalysis | Recyclable and abundant metal catalysts | Iron-catalyzed pyrazole synthesis | youtube.comorganic-chemistry.org |
| Catalysis | Photocatalysis | Visible-light induced deuteration | rsc.orgacs.org |
| Energy Efficiency | Microwave Irradiation | H-D exchange under microwave conditions | researchgate.net |
Isolation and Purification Techniques for Deuterated and Halogenated Organic Compounds
The isolation and purification of this compound from the reaction mixture are critical steps to ensure high purity and remove isomers, unreacted starting materials, and catalyst residues.
Standard Workup: A typical workup procedure involves quenching the reaction, followed by extraction with an organic solvent like dichloromethane or ethyl acetate (B1210297). The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure. olemiss.edu
Chromatography:
Column Chromatography: Purification of the crude product is commonly achieved using silica (B1680970) gel column chromatography. olemiss.edursc.org A solvent system such as a mixture of hexanes and ethyl acetate is typically used as the eluent. olemiss.edu
Preparative TLC: For smaller scales, preparative thin-layer chromatography (TLC) can be an effective purification method.
Crystallization: For solid compounds, crystallization is a powerful purification technique. A method for purifying pyrazoles involves dissolving the crude product in a solvent and reacting it with an inorganic or organic acid to form the acid addition salt. This salt can then be selectively crystallized, leaving impurities in the mother liquor. google.comgoogle.com The purified salt can then be neutralized to give the free base.
Specific Techniques for Deuterated/Halogenated Compounds:
Alumina (B75360) Filtration: To remove acidic impurities from deuterated compounds, especially those sensitive to acid, the product solution can be passed through a plug of dry alumina powder. chemie-brunschwig.ch
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry are essential to confirm the structure, purity, and deuterium incorporation of the final product. olemiss.edursc.orgmdpi.com
Reactivity and Mechanistic Investigations of 4 Bromo 1 Methyl D3 1h Pyrazole
Transformations Involving the Bromine Atom at C4
The carbon-bromine bond at the C4 position is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups through various chemical reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These EWGs are crucial for stabilizing the negative charge of the intermediate complex. pressbooks.pub
The pyrazole (B372694) ring is an electron-rich π-excessive heteroaromatic system. This inherent electron density generally makes it a poor substrate for SNAr reactions, which are favored on electron-poor aromatic systems. baranlab.org In the case of 4-Bromo-1-(methyl-D3)-1H-pyrazole, there are no strong electron-withdrawing groups on the ring to sufficiently stabilize the negative intermediate that would be formed upon nucleophilic attack. Therefore, direct displacement of the C4-bromine by common nucleophiles under standard SNAr conditions is generally difficult and inefficient. baranlab.org Catalytic methods, involving metal complexes or protic acids to withdraw electron density from the ring system, can sometimes facilitate SNAr on otherwise unreactive heterocycles, but this remains a less common pathway for simple bromopyrazoles compared to cross-coupling reactions. acsgcipr.org
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C4 position of the pyrazole serves as an excellent handle for such transformations. mdpi.com These reactions provide the most common and effective route for the derivatization of 4-bromopyrazoles.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is widely used to form carbon-carbon bonds. 4-Bromopyrazoles are effective substrates in Suzuki couplings, reacting with various aryl- and heteroarylboronic acids to yield 4-arylpyrazoles. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.govmdpi.com Good to very good yields have been reported for the coupling of 4-bromopyrazole derivatives. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| XPhos Pd G2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 61-86% | nih.gov |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 100 | - | organic-chemistry.org |
Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. wikipedia.orgnrochemistry.com This reaction is a reliable method for constructing C(sp²)-C(sp) bonds. 4-Bromopyrazoles can be efficiently coupled with a variety of terminal alkynes to produce 4-alkynylpyrazole derivatives. researchgate.netorganic-chemistry.org The reaction conditions typically involve a palladium catalyst, a copper(I) salt (co-catalyst), a base (usually an amine), and an organic solvent. nrochemistry.com
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyrazoles
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 100 °C | Good | researchgate.net |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | Good | researchgate.net |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | High | nrochemistry.com |
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This method allows for the vinylation of the pyrazole C4-position. 4-Bromopyrazoles react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield 4-vinylpyrazoles. researchgate.netresearchgate.net The reaction often exhibits high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org
Table 3: Representative Conditions for Heck Reaction of Bromopyrazoles
| Catalyst | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | Styrene | researchgate.net |
| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile (B52724) | 100 | tert-Butyl acrylate | researchgate.net |
| Ligandless Pd | NaOAc | DMF | 140-150 | Acrolein diethyl acetal | researchgate.net |
The bromine atom at C4 can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be useful if the bromine atom was employed as a temporary directing or blocking group during a synthetic sequence. organic-chemistry.orgacs.org A common and effective method for this is catalytic hydrogenation. sci-hub.se Treating the bromopyrazole with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst typically results in the clean cleavage of the C-Br bond and its replacement by a C-H bond. organic-chemistry.org This method is often chemoselective, allowing for the removal of a bromo group in the presence of other reducible functionalities under controlled, neutral conditions. organic-chemistry.org Alternative, non-hydrogenation methods for aryl bromide reduction include using hydride sources with a catalyst or light-mediated photoredox catalysis. acs.orgacs.orgnih.gov
Reactivity of the Pyrazole Nitrogen Atoms (N1, N2)
The pyrazole ring contains two nitrogen atoms with distinct electronic environments. In this compound, the N1 nitrogen is a pyrrole-like, tertiary amine, already substituted with the deuterated methyl group. The N2 nitrogen is a pyridine-like, sp²-hybridized nitrogen with a lone pair of electrons available for reaction. mdpi.com
Since the N1 position is already occupied, further functionalization on the ring nitrogen atoms is directed to the N2 position. The lone pair on the N2 nitrogen is nucleophilic and can react with electrophiles, such as alkylating agents. This reaction leads to the formation of a quaternary pyrazolium (B1228807) salt. For example, treatment of a 1-substituted pyrazole with an alkyl halide (e.g., methyl iodide) would result in N-alkylation at the N2 position, yielding a 1,2-dialkylpyrazolium halide. These pyrazolium salts are ionic compounds with altered solubility and electronic properties compared to the neutral pyrazole precursor. The synthesis of N-substituted pyrazoles is a key area of research due to their prevalence in bioactive molecules. nih.govscirp.org
The pyridine-like N2 nitrogen atom imparts basic properties to the pyrazole ring. mdpi.com It can be protonated by acids to form a pyrazolium cation. The basicity of pyrazoles is a critical physicochemical property, often quantified by the pKa of the conjugate acid. For 1-methylpyrazole, the reported pKa value is approximately 2.04, indicating it is a weak base. The presence of the electron-donating methyl group at the N1 position slightly increases the basicity compared to the unsubstituted pyrazole (pKa ≈ 2.5). Conversely, the electron-withdrawing bromine atom at the C4 position would be expected to decrease the electron density at the N2 nitrogen through an inductive effect, thereby reducing its basicity. Theoretical studies on substituted pyrazoles have explored the influence of various substituents on proton affinity and pKa values, confirming that electronic effects significantly modulate the basicity of the ring. mdpi.comias.ac.in
Influence of the Deuterated Methyl (D3) Group on Reactivity
The substitution of protium (B1232500) (H) with deuterium (B1214612) (D) in a molecule introduces subtle yet significant changes in its physicochemical properties, primarily due to the difference in mass. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This disparity forms the basis of the kinetic isotope effect (KIE), a powerful tool in the study of reaction mechanisms. In this compound, the presence of the deuterated methyl group serves as a unique probe to investigate reaction pathways and the nature of transition states.
Kinetic isotope effects are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. chem-station.com These effects are categorized as either primary or secondary, depending on whether the isotopically substituted bond is broken or formed during the rate-determining step of the reaction.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is cleaved or formed in the slowest step of a reaction. princeton.edu For this compound, a primary KIE would be expected in reactions that directly involve the cleavage of a C-D bond within the methyl group. An example would be a radical-initiated halogenation at the methyl position.
In such a reaction, the rate-determining step is the abstraction of a deuterium atom from the methyl group. Because the C-D bond is stronger than a C-H bond, the reaction rate for the deuterated compound is significantly slower than for its non-deuterated counterpart (4-Bromo-1-methyl-1H-pyrazole). The magnitude of the primary KIE (kH/kD) is typically greater than 2 and can be as high as 7 or more at room temperature, depending on the nature of the transition state. princeton.edu
Table 1: Hypothetical Primary Kinetic Isotope Effect in Benzylic-like Bromination
| Reactant | Reaction Condition | Rate Constant (k) | Primary KIE (kH/kD) |
|---|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | NBS, Light, CCl4 | kH | \multirow{2}{*}{6.5} |
| This compound | NBS, Light, CCl4 | kD |
This interactive table presents hypothetical data for illustrative purposes.
Conversely, for reactions occurring at the pyrazole ring, such as electrophilic substitution at the C-4 position (after removal of the bromine) or metal-catalyzed cross-coupling reactions at the C-Br bond, no significant primary KIE from the methyl group would be anticipated, as the C-D bonds remain intact throughout the reaction.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. They are caused by changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.
For this compound, a secondary KIE would be observed in reactions where the hybridization or coordination environment of the N1 atom of the pyrazole ring changes during the rate-determining step. For example, in a reaction involving the coordination of the N2 atom to a metal center, the electronic environment of the N1-methyl bond would be altered in the transition state. This alteration leads to a change in the vibrational modes of the methyl-D3 group, resulting in a secondary KIE.
Inverse KIE (kH/kD < 1): Typically observed when the transition state is more sterically crowded around the isotopic label than the reactant, or when a change from sp2 to sp3 hybridization occurs at an adjacent atom.
Normal KIE (kH/kD > 1): Occurs when the transition state is less sterically hindered or involves a change from sp3 to sp2 hybridization.
Table 2: Expected Secondary Kinetic Isotope Effects in a Generic N2-Coordination Reaction
| Reaction Type | Change at N1 | Expected kH/kD | Interpretation |
|---|---|---|---|
| Coordination to Lewis Acid | Increased positive charge on pyrazole ring | ~1.05 - 1.15 | Normal KIE due to weakening of N-C bond hyperconjugation |
| N-alkylation at N2 (forming pyrazolium salt) | Change from sp2 to sp3-like character | ~0.90 - 0.98 | Inverse KIE due to increased steric hindrance in the transition state |
This interactive table presents expected values based on established principles of secondary KIEs.
Beyond measuring KIEs, the deuterated methyl group in this compound serves as an invaluable mechanistic tracer. chem-station.com By monitoring the fate of the deuterium label throughout a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can gain deep insights into complex reaction pathways. acs.org
For instance, in a proposed rearrangement reaction, tracking the position of the D3-methyl group in the final product can confirm or refute a proposed mechanism. If the methyl group migrates, the presence of deuterium at a new position provides direct evidence for the migration pathway. Similarly, in fragmentation reactions, identifying which fragments retain the deuterium label helps to piece together the cleavage pattern. Deuterium labeling studies have been critical in confirming the involvement of specific intermediates and ruling out alternative mechanistic possibilities in a wide range of chemical transformations. acs.org
Kinetic Isotope Effects (KIEs) in Reaction Pathways
Stability and Degradation Pathways of the Compound
The stability of a molecule under various conditions is a critical aspect of its chemical profile. For this compound, this includes its resistance to heat (thermal stability) and its behavior upon exposure to light (photochemical stability).
The photochemical behavior of the compound is primarily dictated by the C-Br bond. Aryl and heteroaryl bromides are known to undergo photochemical cleavage upon irradiation with ultraviolet (UV) light. rsc.org This process generates a highly reactive pyrazolyl radical and a bromine radical.
Reaction: this compound + hv → 1-(methyl-D3)-1H-pyrazol-4-yl radical + Br•
The resulting pyrazolyl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization. The deuterated methyl group is not expected to be directly involved in the initial photochemical event but serves as a useful label for tracking the radical intermediates and final products.
Table 3: Summary of Stability and Degradation Characteristics
| Property | Expected Behavior | Primary Degradation Pathway | Influence of D3-Methyl Group |
|---|---|---|---|
| Thermal Stability | High | Cleavage of C-Br or N-N bonds at elevated temperatures. | Negligible; may slightly increase stability due to stronger C-D bonds. |
| Photochemical Behavior | Sensitive to UV light | Homolytic cleavage of the C-Br bond to form a pyrazolyl radical. rsc.org | Serves as a mechanistic probe; does not directly influence C-Br bond photolysis. |
This interactive table summarizes the expected stability properties.
Chemical Stability under Various Conditions (e.g., acid, base, oxidative)
The chemical stability of this compound is a critical parameter for its handling, storage, and application in synthetic chemistry. While specific stability studies on this deuterated isotopologue are not extensively documented in publicly available literature, its stability profile can be inferred from the general chemical behavior of pyrazole derivatives and related bromo-substituted heterocyclic compounds. The pyrazole ring itself is a relatively stable aromatic system, but its reactivity and stability can be significantly influenced by the presence of substituents and the reaction medium. nih.gov
Under Acidic Conditions:
Pyrazoles are known to be amphoteric, meaning they can react as both acids and bases. nih.gov In acidic environments, the pyrazole ring is susceptible to protonation. This typically occurs at the N2 nitrogen atom, leading to the formation of a pyrazolium cation. This protonation can alter the electron density of the ring system, potentially influencing its stability and reactivity. While mild acidic conditions may be tolerated, strong, non-aqueous acids could lead to decomposition over time. The stability in aqueous acidic solutions is also dependent on the concentration and type of acid used.
Under Basic Conditions:
The presence of a methyl group at the N1 position prevents deprotonation at this site, which is a common reaction for N-unsubstituted pyrazoles. However, strong basic conditions could potentially lead to other reactions. For instance, while the C-Br bond in 4-bromopyrazoles is generally stable, highly reactive organometallic bases might induce halogen-metal exchange. Furthermore, although less common, strong bases could potentially abstract a proton from the methyl group, though this would require harsh conditions. Safety data for similar compounds suggest incompatibility with strong bases. fishersci.com
Under Oxidative Conditions:
The pyrazole ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to degradation of the heterocyclic ring. The specific susceptibility to oxidation would depend on the nature of the oxidant and the reaction conditions. Information on related compounds indicates that they should be kept away from strong oxidizing agents. fishersci.com The bromine substituent at the C4 position is generally stable and not readily oxidized.
The following table summarizes the anticipated stability of this compound under different chemical environments based on the known chemistry of pyrazoles.
| Condition | Reagent/Environment | Expected Stability | Potential Reactions/Degradation Pathways |
| Acidic | Dilute Aqueous Acids (e.g., HCl, H₂SO₄) | Generally Stable | Reversible protonation at N2. |
| Concentrated Acids | Potential for slow decomposition | Ring-opening or other degradation pathways under harsh conditions. | |
| Basic | Aqueous Bases (e.g., NaOH, K₂CO₃) | Generally Stable | --- |
| Strong, Non-nucleophilic Bases (e.g., NaH, LDA) | Moderately Stable | Potential for slow decomposition at elevated temperatures. | |
| Organometallic Bases (e.g., n-BuLi) | Unstable | Potential for halogen-metal exchange at the C4 position. | |
| Oxidative | Air/Oxygen (ambient) | Stable | --- |
| Mild Oxidants (e.g., MnO₂) | Generally Stable | --- | |
| Strong Oxidants (e.g., KMnO₄, H₂O₂) | Potential for decomposition | Oxidation and cleavage of the pyrazole ring. |
It is important to note that the deuterium labeling on the methyl group is not expected to fundamentally alter the core chemical stability of the pyrazole ring under these conditions, although minor kinetic isotope effects on reaction rates might be observable in specific degradation pathways involving the methyl group.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and isotopic analysis of 4-Bromo-1-(methyl-D3)-1H-pyrazole. By utilizing various NMR techniques, a comprehensive understanding of its molecular framework and the successful incorporation of deuterium (B1214612) can be achieved.
In the ¹H NMR spectrum of this compound, the most significant observation is the disappearance or significant reduction in the intensity of the signal corresponding to the N-methyl protons. This is a direct consequence of the replacement of protons with deuterium atoms in the methyl group. Any residual signal for the methyl group would indicate incomplete deuteration.
Deuterium has a spin I=1, which can cause splitting of adjacent proton signals. magritek.com However, in the case of a fully deuterated methyl group (CD₃), there are no protons to be split. If there were residual protons (CHD₂ or CH₂D), the signal would appear as a multiplet due to coupling with deuterium. Applying deuterium decoupling techniques would cause this multiplet to collapse into a singlet, which can be useful for integration and identifying signals that might otherwise overlap with a broader multiplet. magritek.com The chemical shifts of the pyrazole (B372694) ring protons, H3 and H5, would be expected to be similar to those of the non-deuterated analogue, 4-Bromo-1-methyl-1H-pyrazole. chemicalbook.com
A comparative analysis of the ¹H NMR spectrum with that of the non-deuterated compound, 4-Bromo-1-methyl-1H-pyrazole, would clearly show the absence of the N-methyl proton signal, confirming successful deuteration. The chemical shifts for the pyrazole ring protons in similar pyrazole structures are well-documented. conicet.gov.arnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | ~7.5 | s |
| H5 | ~7.6 | s |
| N-CD₃ | Absent or significantly reduced | - |
Note: Predicted values are based on typical chemical shifts for similar pyrazole compounds and are subject to solvent and concentration effects.
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The carbon atom of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet due to ¹J C-D coupling (a triplet of triplets, often appearing as a septet). The chemical shift of this carbon will also be slightly upfield compared to the corresponding non-deuterated methyl group due to the isotopic effect. researchgate.net
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also diagnostic. The C4 carbon, being directly attached to the bromine atom, will have a distinct chemical shift. The chemical shifts of C3 and C5 will be similar to those in other 1-substituted pyrazoles. chemicalbook.comchemicalbook.com The study of perdeuterated 3,5-dimethylpyrazole (B48361) and 3,5-diphenylpyrazole (B73989) has shown that the isotopic enrichment can be determined by comparing the ¹³C NMR spectra of the labeled and unlabeled compounds. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling
| Carbon | Predicted Chemical Shift (ppm) | Key Couplings |
| C3 | ~139 | ²JC-H5 |
| C4 | ~95 | ¹JC-Br |
| C5 | ~129 | ²JC-H3 |
| N-CD₃ | ~39 | ¹JC-D (multiplet) |
Note: Predicted values are based on typical chemical shifts for similar pyrazole compounds and are subject to solvent and concentration effects.
²H NMR (Deuterium NMR) spectroscopy is the most direct method to confirm the incorporation of deuterium into the molecule. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shift of the methyl group provides unequivocal evidence of successful deuteration. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. magritek.comwikipedia.org
Since the natural abundance of deuterium is very low (0.016%), a strong signal in the ²H NMR spectrum confirms that the sample is isotopically enriched. wikipedia.org The experiment should be run in a protonated solvent to avoid a large solvent signal that would overwhelm the signal from the analyte. blogspot.com The natural abundance ²H signal of the solvent can be used as a chemical shift reference. blogspot.com High-resolution ²H NMR can also provide information on J(H-D) spin-spin coupling constants. epa.gov
Multi-dimensional NMR techniques are instrumental in the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, since the pyrazole protons H3 and H5 are typically not coupled to each other, no cross-peaks would be expected between them. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons. sdsu.edu An HSQC spectrum would show correlations between H3 and C3, and H5 and C5. The absence of a correlation in the region expected for the N-methyl group would further confirm the deuteration.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would be observed between the H3 proton and the C4 and C5 carbons, and between the H5 proton and the C3 and C4 carbons. Importantly, correlations between the pyrazole protons and the deuterated methyl carbon, and vice-versa, would be weak or absent, depending on the specific HMBC pulse sequence used and the magnitude of the long-range C-D coupling constants. The HMBC experiment is fundamental in assigning the regiochemistry of substituted pyrazoles. rsc.orgnih.gov
Mass Spectrometry (MS) for Molecular Formula and Isotopic Purity Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₄H₂D₃BrN₂.
The HRMS spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), with each peak in the pattern being 3 mass units higher than that of the non-deuterated analogue, 4-Bromo-1-methyl-1H-pyrazole (C₄H₅BrN₂). sigmaaldrich.com By comparing the measured mass to the calculated exact mass for C₄H₂D₃BrN₂, the successful incorporation of three deuterium atoms can be confirmed with high confidence. The relative intensities of the molecular ion peaks corresponding to the deuterated and any residual non-deuterated compound can be used to determine the isotopic purity.
Isotopic Pattern Analysis for Bromine and Deuterium
Mass spectrometry is a powerful tool for confirming the identity of this compound, primarily through the analysis of its unique isotopic pattern. This pattern is a direct consequence of the natural abundance of bromine's two stable isotopes, 79Br and 81Br, which are present in an approximate 1:1 ratio, and the incorporation of three deuterium atoms in the methyl group.
The molecular ion peak (M) in the mass spectrum would appear as a doublet, with the two peaks of nearly equal intensity separated by two mass units, characteristic of a monobrominated compound. The peak at the lower mass-to-charge ratio (m/z) corresponds to the molecule containing the 79Br isotope, while the higher m/z peak corresponds to the 81Br-containing molecule. Furthermore, the presence of the three deuterium atoms in the methyl-D3 group shifts the entire isotopic cluster by approximately 3 mass units higher compared to its non-deuterated analog, 4-Bromo-1-methyl-1H-pyrazole.
Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Expected m/z | Relative Abundance (%) |
| [M (79Br)]+ | 164.0 | ~100 |
| [M (81Br)]+ | 166.0 | ~98 |
Note: The m/z values are nominal and the relative abundances are approximate.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Key expected vibrational modes include:
Pyrazole Ring Vibrations : These include C-H stretching, C=C and C=N stretching, and ring breathing modes. The C-H stretching vibrations of the pyrazole ring are typically observed in the 3100-3000 cm-1 region. Ring stretching vibrations usually appear in the 1600-1400 cm-1 range.
C-Br Stretching : The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 500 cm-1.
N-CD3 Group Vibrations : The vibrations of the deuterated methyl group are discussed in the following section.
The substitution of hydrogen with deuterium in the methyl group leads to significant and predictable shifts in the vibrational frequencies of this group. This is due to the increased mass of deuterium compared to protium (B1232500), which affects the reduced mass of the vibrating system. libretexts.org The C-D bond is stronger than the C-H bond, and its vibrational frequency is lower. nih.gov
The most prominent deuterium-induced shifts are expected for the stretching and bending modes of the methyl group:
C-D Stretching : The symmetric and asymmetric C-D stretching vibrations of the CD3 group are expected to appear around 2250-2000 cm-1. This is a significant shift from the typical C-H stretching region of a methyl group (2960-2850 cm-1). pressbooks.publibretexts.org
CD3 Bending : The scissoring and rocking modes of the CD3 group will also be shifted to lower frequencies compared to the corresponding CH3 modes. For instance, the symmetric bending (umbrella) mode of a CD3 group is expected around 1050 cm-1, whereas for a CH3 group it is around 1375 cm-1.
Table 2: Predicted Vibrational Frequencies and Deuterium-Induced Shifts
| Vibrational Mode | Typical CH3 Frequency (cm-1) | Predicted CD3 Frequency (cm-1) |
| Asymmetric Stretching | ~2960 | ~2250 |
| Symmetric Stretching | ~2870 | ~2100 |
| Asymmetric Bending | ~1460 | ~1055 |
| Symmetric Bending | ~1375 | ~1050 |
X-ray Crystallography for Solid-State Structural Determination
Based on these related structures, the pyrazole ring in this compound is expected to be planar. The bromine atom and the deuterated methyl group would be attached to this ring. Intermolecular interactions in the solid state are likely to be dominated by weak van der Waals forces and potentially C-H···N or C-H···Br hydrogen bonds, influencing the crystal packing.
Table 3: Representative Crystallographic Data from Analogous Pyrazole Structures
| Parameter | 3-(4-bromophenyl)-5-methyl-1H-pyrazole cdnsciencepub.com | 4-bromo-1H-pyrazole nih.gov |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P212121 | Pnma |
| C-Br Bond Length (Å) | ~1.90 | ~1.87 |
| Pyrazole Ring Bond Lengths (Å) | C-C: ~1.38-1.40, C-N: ~1.33-1.37, N-N: ~1.35 | C-C: ~1.36-1.41, C-N: ~1.32-1.35, N-N: ~1.34 |
Note: These values are for analogous compounds and serve as an estimation for this compound.
Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of polar heterocyclic compounds. A C18 column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector, as the pyrazole ring is UV-active, or a mass spectrometer for enhanced sensitivity and specificity. ajchem-a.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and thermally stable compounds like N-methylpyrazoles. libretexts.org A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would be suitable. The analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through the column. The temperature of the oven is typically programmed to increase gradually to ensure good separation of components. The mass spectrometer detector provides both quantitative data and mass spectra for compound identification.
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile/Carrier Gas | Detection |
| HPLC | Reversed-phase C18, 3-5 µm particle size | Acetonitrile/Water gradient | UV (e.g., 254 nm) or MS |
| GC-MS | Capillary, e.g., 30 m x 0.25 mm, 0.25 µm film | Helium | Mass Spectrometry (EI) |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the stability, reactivity, and spectroscopic properties of 4-Bromo-1-(methyl-D3)-1H-pyrazole.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov Investigations into pyrazole (B372694) derivatives frequently employ DFT methods, such as B3LYP, to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net For the parent compound, 4-bromo-1-methyl-1H-pyrazole, DFT calculations would predict a planar pyrazole ring, with the methyl group and bromine atom lying in the same plane. The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group has a negligible effect on the equilibrium molecular geometry (bond lengths and angles) but is significant for vibrational properties. nih.gov
DFT calculations on related 4-bromo-1H-pyrazoles have been used to justify the predominance of specific tautomers and to analyze the electronic effects of substituents on the pyrazole ring. researchgate.net These studies confirm that the pyrazole ring is an electron-rich heterocyclic system, a feature that governs its reactivity. researchgate.net The electronic structure is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO), the energies of which are key indicators of chemical reactivity and are routinely calculated using DFT. nih.govscispace.com
Table 1: Predicted Molecular Geometry of 4-Bromo-1-methyl-1H-pyrazole (Representative Data) Calculations typically performed using DFT with a basis set like 6-311G(d,p). Data is representative for the non-deuterated analogue.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-C4 | ~1.38 Å |
| C4-C5 | ~1.37 Å | |
| C4-Br | ~1.87 Å | |
| N1-N2 | ~1.35 Å | |
| N1-C(methyl) | ~1.46 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° |
This table presents typical values derived from DFT calculations on similar pyrazole structures. The geometry for the methyl-D3 variant is expected to be nearly identical.
For higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. nih.gov While more computationally demanding than DFT, these methods are based on first principles without empirical parameterization. They are valuable for benchmarking DFT results and for investigating phenomena where electron correlation is critical. For instance, ab initio methods have been used to study proton transfer and hydrogen bonding in pyrazole-water complexes, revealing that such interactions can significantly lower energetic barriers between tautomers. nih.gov For this compound, high-level ab initio calculations could provide a very precise determination of its dipole moment, polarizability, and the subtle energetic differences arising from deuteration.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is instrumental in predicting and interpreting various types of spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting NMR chemical shifts. researchgate.net For this compound, calculations would predict the ¹H and ¹³C chemical shifts. A key feature of the deuterated compound's predicted ¹H NMR spectrum would be the absence of the N-methyl proton signal. In the ¹³C NMR spectrum, the methyl carbon would exhibit a multiplet due to C-D coupling and an isotopic shift compared to its protium counterpart. nih.gov Theoretical calculations on 4-halogenated-1H-pyrazoles have shown good agreement with experimental NMR data. semanticscholar.org
IR Spectroscopy: Theoretical calculations of vibrational frequencies are used to predict and assign bands in an infrared (IR) spectrum. nih.govresearchgate.net For the title compound, the most significant predicted change compared to the non-deuterated version would be the appearance of C-D stretching and bending vibrations at lower frequencies (ca. 2100-2300 cm⁻¹ for stretching) than the corresponding C-H vibrations (ca. 2800-3000 cm⁻¹). researchgate.net DFT calculations have been successfully used to assign the IR spectra of various substituted pyrazoles. semanticscholar.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to absorption bands in UV-Vis spectra. mdpi.comnih.gov These calculations can predict the λ_max values for π→π* and n→π* transitions within the pyrazole ring. nih.govresearchgate.net Studies on pyrazole azo dyes have demonstrated a good correlation between TD-DFT predictions and experimental UV-Vis spectra, helping to confirm the presence of specific tautomers in solution. mdpi.comnih.gov
Table 2: Predicted Spectroscopic Data for this compound (Representative) Based on computational methods applied to analogous pyrazole structures.
| Spectrum | Parameter | Predicted Value/Observation | Method |
| ¹³C NMR | δ (C4-Br) | ~95-98 ppm | GIAO-DFT |
| ¹³C NMR | δ (C3, C5) | ~130-140 ppm | GIAO-DFT |
| ¹³C NMR | δ (CD₃) | ~35-40 ppm (with isotopic shift) | GIAO-DFT |
| ¹H NMR | δ (H3, H5) | ~7.5-7.8 ppm | GIAO-DFT |
| IR | ν(C-D stretch) | ~2100-2300 cm⁻¹ | DFT |
| IR | ν(C-Br stretch) | ~550-650 cm⁻¹ | DFT |
| UV-Vis | λ_max (π→π*) | ~220-250 nm | TD-DFT |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is essential for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
DFT calculations are widely used to model reaction mechanisms involving pyrazoles, such as the Knorr pyrazole synthesis. rsc.org By mapping the potential energy surface, researchers can identify the structures of reactants, intermediates, transition states, and products. researchgate.netrsc.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction's feasibility and kinetics. For this compound, computational studies could elucidate the mechanisms of, for example, further electrophilic substitution on the pyrazole ring or transition-metal-catalyzed cross-coupling reactions at the bromine-substituted C4 position. mdpi.com
The isotopic labeling in this compound makes it an ideal subject for studying kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (C-H) to that of the heavy isotopologue (C-D). A KIE greater than 1 (a "normal" KIE) indicates that the C-H/C-D bond is being broken or significantly altered in the rate-determining step of the reaction.
From first principles, KIEs can be calculated using transition state theory. This involves computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. acs.org The difference in zero-point vibrational energy (ZPVE) between a C-D bond and a C-H bond is the primary origin of the KIE. A C-H bond has a higher ZPVE than a C-D bond. If this bond is weakened or broken in the transition state, the difference in ZPVE between the two isotopologues decreases, leading to a lower activation energy and faster reaction for the C-H compound. acs.orgresearchgate.net Computational modeling of a reaction involving the methyl group of the title compound would allow for a precise, theoretical prediction of the KIE, offering deep mechanistic insight into the role of the methyl group in the reaction.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 4-Bromo-1-methyl-1H-pyrazole is essential for understanding its three-dimensional structure and how it might interact with its environment. The primary focus of such an analysis is the rotation around the N1-C(methyl) bond, which gives rise to different spatial arrangements of the methyl group relative to the pyrazole ring.
Conformational Analysis:
Theoretical calculations, typically employing Density Functional Theory (DFT), can identify the stable conformers of the molecule and the energy barriers between them. For 4-Bromo-1-methyl-1H-pyrazole, two primary conformers are of interest: the syn and anti rotamers, where the methyl group is oriented towards or away from the bromine atom, respectively. Relaxed potential energy scans of similar molecules, such as 4-bromo-3-fluoro-1-methyl-1H-pyrazole, have shown that the syn-conformer can be energetically favored due to reduced steric repulsion. smolecule.com A similar preference would be anticipated for 4-Bromo-1-methyl-1H-pyrazole.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N1-C(methyl)-H) |
| Syn | 0.0 | ~0° |
| Anti | (predicted to be higher) | ~180° |
| Note: The data in this table is illustrative and based on findings for structurally similar compounds. Specific values for this compound would require dedicated computational studies. |
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, providing insights into its flexibility and intermolecular interactions in various environments, such as in solution or within a biological system. While specific MD simulation data for this compound is not available, such studies on related pyrazole derivatives have been instrumental in understanding their binding modes to biological targets.
An MD simulation would typically involve:
System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water).
Force Field Application: Using a suitable force field to describe the atomic interactions.
Simulation Run: Solving Newton's equations of motion to simulate the movement of atoms over a defined period.
Charge Distribution, Electrostatic Potential, and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound are fundamental to its reactivity and intermolecular interactions. These properties can be elucidated through charge distribution analysis, mapping of the molecular electrostatic potential, and frontier molecular orbital theory.
Charge Distribution and Electrostatic Potential:
The distribution of electron density within the molecule can be quantified using methods like Mulliken population analysis. For a related compound, 2-(4-bromo-1H-pyrazol-1-yl)acetamide, the brominated carbon atom exhibits a partial positive charge, while the nitrogen atoms of the pyrazole ring carry negative charges. A similar charge distribution is expected for 4-Bromo-1-methyl-1H-pyrazole, with the bromine atom influencing the electron density of the ring.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For pyrazole derivatives, the region around the nitrogen atoms typically shows a negative electrostatic potential, highlighting their role as potential hydrogen bond acceptors.
Frontier Molecular Orbital (FMO) Analysis:
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. smolecule.com A smaller gap suggests that the molecule is more reactive.
For pyrazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution. While specific data for this compound is not published, studies on similar molecules provide representative values. For example, the HOMO-LUMO gap for 4-bromo-3-fluoro-1-methyl-1H-pyrazole was calculated to be 4.8 eV, indicating moderate reactivity. smolecule.com
| Orbital | Energy (eV) | Description |
| HOMO | (Illustrative value: ~ -6.5 eV) | Typically localized on the pyrazole ring and the bromine atom, indicating these are the primary sites for electron donation. |
| LUMO | (Illustrative value: ~ -1.7 eV) | Often distributed over the pyrazole ring, suggesting it can act as an electron acceptor. |
| HOMO-LUMO Gap | (Illustrative value: ~ 4.8 eV) | Indicates the molecule's chemical reactivity and kinetic stability. |
| Note: The values in this table are illustrative and based on data for analogous pyrazole compounds. Precise FMO energies for this compound would require specific quantum mechanical calculations. |
The analysis of the HOMO and LUMO shapes reveals the most probable sites for electrophilic and nucleophilic attack, providing valuable information for understanding the molecule's role in chemical reactions.
Strictly Excluding Any Clinical, Therapeutic, or Pharmacological Applications
As a Synthetic Building Block for Complex Non-Biological Molecules
The unique combination of a reactive bromine atom and a stable isotope-labeled methyl group on the pyrazole (B372694) scaffold makes 4-Bromo-1-(methyl-D3)-1H-pyrazole a valuable precursor in the synthesis of a range of complex non-biological molecules. ontosight.ai The pyrazole core itself is a privileged scaffold in various chemical disciplines due to its structural versatility and electronic properties. ontosight.ai
Precursor in Materials Science
The functional group tolerance and reactivity of pyrazole derivatives, including brominated pyrazoles, position them as key intermediates in the development of advanced materials. mdpi.com
While direct research utilizing this compound in organic electronics is not extensively documented, the synthesis of pyrazole-containing compounds for such applications is an active area of research. Pyrrole derivatives, which are structurally related to pyrazoles, have been employed in the development of organic photovoltaics and field-effect transistors. mdpi.com The bromo-substituted pyrazole ring can be functionalized through cross-coupling reactions to introduce various aromatic or heteroaromatic moieties, a common strategy for tuning the electronic and photophysical properties of organic materials. The incorporation of a deuterated methyl group could potentially influence the material's vibrational modes and, consequently, its photostability and charge transport properties, although specific studies on this are limited.
The synthesis of functional polymers often relies on the polymerization of monomers bearing specific functional groups. ornl.gov this compound can be envisioned as a monomer or a precursor to a monomer for creating functional polymers. The bromine atom allows for its incorporation into polymer chains via cross-coupling polymerization reactions. The pyrazole unit itself can participate in hydrogen bonding and metal coordination, leading to the formation of well-ordered supramolecular assemblies. The deuterated methyl group, while not directly involved in polymerization, can serve as a spectroscopic probe to study polymer dynamics and conformation.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org Pyrazole-based ligands are widely used in the synthesis of MOFs due to their excellent coordination ability with various metal centers. acs.orgnih.gov The bromine atom on this compound can be converted to other functional groups, such as a carboxylic acid, which is a common coordinating group in MOF synthesis. For instance, pyrazole-dicarboxylate ligands have been used to construct MOFs for applications like the selective capture of formaldehyde. nih.gov The use of a deuterated ligand like this compound in MOF synthesis could facilitate detailed structural and dynamic studies of the framework using techniques like neutron scattering. Research has shown the use of deuterated linkers in MOFs to study ligand exchange processes. acs.org
Scaffold for Ligands in Non-Biological Catalysis (e.g., Coordination Chemistry, Organometallic Catalysis)
The pyrazole scaffold is a cornerstone in the design of ligands for coordination chemistry and organometallic catalysis. nih.govresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring provide excellent coordination sites for a wide range of transition metals. 4-Bromo-1-methyl-pyrazole can be readily converted into a variety of ligands. For example, it can undergo lithiation followed by reaction with an appropriate electrophile to introduce a coordinating group at the 5-position. The resulting substituted pyrazole can then act as a ligand in various catalytic reactions. The deuterated methyl group in this compound would offer a unique spectroscopic signature to probe the ligand's environment and its role in the catalytic cycle without altering the fundamental electronic properties of the ligand.
As an Isotopic Tracer and Probe in Mechanistic Organic Chemistry
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. acs.orgwikipedia.orglibretexts.orgepfl.chprinceton.edu The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energies of C-H and C-D bonds, which can result in a kinetic isotope effect (KIE) if the bond to the isotope is broken or altered in the rate-determining step of a reaction. wikipedia.orglibretexts.orgepfl.chprinceton.edu
The deuterated methyl group in this compound makes it an ideal probe for studying reaction mechanisms where this group might be involved. For instance, in reactions involving the activation or transfer of the methyl group, a primary KIE would be expected. Even if the methyl group is not directly involved in bond breaking in the rate-determining step, a secondary KIE might be observed, providing valuable information about changes in hybridization at the nitrogen atom to which it is attached.
While specific mechanistic studies employing this compound are not widely reported, the principles of using deuterated compounds for such investigations are well-established. For example, deuterium labeling studies have been used to understand the mechanism of nitrogen-centered radical cyclizations. acs.org In such a context, a compound like this compound could be used to track the fate of the methyl group throughout a reaction sequence or to determine if its cleavage is involved in a rate-limiting step.
Elucidating Reaction Mechanisms and Intermediates
Isotopically labeled compounds like this compound are instrumental in elucidating reaction mechanisms. The mass difference between deuterium and protium (B1232500), while chemically subtle, can be readily detected by mass spectrometry and NMR spectroscopy. This allows for the tracking of the labeled methyl group through a reaction sequence.
In a hypothetical reaction involving the transfer or modification of the N-methyl group of the pyrazole, the presence of the deuterium label would allow researchers to distinguish between intermolecular and intramolecular pathways. For instance, in a rearrangement reaction, if the deuterated methyl group remains attached to the original pyrazole nitrogen, it would suggest an intramolecular process. Conversely, if the deuterated methyl group is found on other molecules in the reaction mixture, it would provide evidence for an intermolecular mechanism, possibly involving the detachment and reattachment of the methyl group.
Furthermore, the kinetic isotope effect (KIE) can be a powerful tool. If a bond to the deuterated methyl group is broken or formed in the rate-determining step of a reaction, a primary KIE will be observed, meaning the reaction will proceed at a different rate compared to its non-deuterated counterpart. By measuring and analyzing the KIE, chemists can gain deep insights into the transition state of the reaction, providing crucial evidence for a proposed mechanism.
Probing Reaction Selectivity and Stereochemistry
The stereochemical outcome of a reaction is a critical aspect of its mechanism. This compound can be employed to probe the selectivity and stereochemistry of reactions where the pyrazole moiety is involved in the formation of new chiral centers.
Consider a reaction where a reagent adds across one of the double bonds of the pyrazole ring. The presence of the deuterated methyl group, while not directly participating in the reaction, can serve as a spectroscopic marker to help determine the stereochemistry of the product. The spatial relationship between the deuterated methyl group and the newly introduced substituents can be elucidated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between nuclei. This information is invaluable for assigning the relative stereochemistry of the product.
In cases where the pyrazole ring itself acts as a chiral auxiliary, the deuterated methyl group can help in distinguishing between different diastereomeric transition states, providing insights into the factors that govern the stereoselectivity of the reaction.
Role as a Reference Standard in Advanced Analytical Chemistry for Deuterated Compound Quantification
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry, isotopically labeled compounds are indispensable. This compound is an ideal candidate to serve as an internal standard for the accurate quantification of its non-deuterated analog, 4-bromo-1-methyl-1H-pyrazole, or other structurally related deuterated compounds.
The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference of the three deuterium atoms, it can be distinguished from the analyte by the mass spectrometer.
When this compound is added in a known concentration to a sample containing the non-deuterated analyte, any loss of sample during extraction, handling, or injection will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample volume or instrument response. This technique, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high level of accuracy and precision.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Strategies for Deuterated Halogenated Heterocycles
The synthesis of deuterated compounds, particularly halogenated heterocycles, is moving towards greener and more efficient protocols. Traditional methods often involve harsh conditions or expensive reagents, but emerging strategies prioritize sustainability, cost-effectiveness, and operational simplicity. researchgate.netthieme-connect.com
Future efforts will likely concentrate on the following areas:
Catalytic Deuterodehalogenation: This method involves the replacement of a halogen atom with deuterium (B1214612). Palladium-catalyzed reactions have shown promise, utilizing accessible deuterium sources like 2-propanol-d8 (B1362042) (D-8-IPA) or triethylsilane-d1 (Et₃SiD). researchgate.net Research will aim to expand the range of catalysts, including those based on more abundant and less toxic metals like iron, and to optimize conditions for broader functional group tolerance. researchgate.net
Direct C-H Deuteration: Advances in catalysis are enabling the direct replacement of hydrogen with deuterium on heterocyclic rings. This approach avoids the need for pre-functionalized halogenated precursors. x-chemrx.com Techniques using D₂O as the deuterium source are particularly attractive due to its low cost and environmental friendliness. x-chemrx.comansto.gov.au
Electrochemical and Photochemical Methods: These strategies offer mild and highly controllable reaction conditions. rsc.org Electrochemical synthesis can generate halogenating species in situ for the construction of halopyrazoles, while photoinduced deborylation-deuteration with D₂O provides a green pathway to deuterated compounds under catalyst-free conditions. researchgate.netrsc.org
Use of Deuterated Building Blocks: The construction of heterocyclic rings using synthetically feasible deuterated reagents is a powerful strategy. nih.gov For instance, deuterated dimethylformamide dimethylacetal (Me₂NCD(OMe)₂) can be used to build a variety of deuterated heterocycles, although care must be taken to avoid erosion of the deuterium label through isotopic exchange. nih.govnih.gov
Table 1: Comparison of Synthetic Strategies for Deuterated Heterocycles
| Strategy | Deuterium Source | Key Features | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Catalytic Deuterodehalogenation | D-8-IPA, Et₃SiD, EtOD-d1 | Palladium-catalyzed replacement of a halogen with deuterium. | Mild conditions, good yields, functional group tolerance. | Requires halogenated precursor, potential for catalyst contamination. | researchgate.net |
| Direct C-H Deuteration | D₂O, D₂ gas | Catalytic exchange of H for D on the heterocycle. | Atom-economical, avoids pre-functionalization. | Often requires high temperatures or specific catalysts, regioselectivity can be an issue. | x-chemrx.comansto.gov.au |
| Electrochemical Synthesis | Sodium Halides | In-situ generation of halogenating agents for cyclization. | Metal-free, mild conditions, diversified synthesis. | Requires specialized electrochemical equipment. | rsc.org |
| Deuterated Building Blocks | Me₂NCD(OMe)₂ | Construction of the heterocyclic core with a deuterated reagent. | Direct incorporation of deuterium in a specific position. | Potential for isotopic scrambling, availability of deuterated reagents. | nih.govnih.gov |
Exploration of Novel Reactivity Profiles and Transformations for the Bromo-Pyrazole-D₃ System
The 4-Bromo-1-(methyl-D₃)-1H-pyrazole system possesses distinct reactive sites—the C-Br bond and the deuterated methyl group—that can be exploited for novel chemical transformations. The bromine atom at the C4 position is a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups to build more complex molecular architectures. hbni.ac.in
Future research will likely investigate:
Advanced Cross-Coupling Reactions: Moving beyond standard protocols to explore novel coupling partners and catalysts that can operate under milder conditions, expanding the synthetic utility of the bromo-pyrazole core.
Kinetic Isotope Effect (KIE) Studies: The presence of the trideuteromethyl group (CD₃) can influence the rates of reactions involving this group. nih.gov Studying the KIE can provide profound insights into reaction mechanisms, particularly for processes where C-H bond cleavage at the methyl group is a rate-determining step. nih.govnih.gov This is especially relevant in the context of drug metabolism, where deuteration can slow metabolic oxidation by enzymes like aldehyde oxidase. nih.govnih.gov
Metal-Mediated C-H Activation: While the C-Br bond is a classical reactive site, direct functionalization of the C-H bonds on the pyrazole (B372694) ring is an emerging area. nih.gov Research could explore whether the electronic properties of the deuterated methyl group and the bromine atom influence the regioselectivity of such activations.
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement in chemical manufacturing and research. rsc.orgrsc.org This approach is particularly advantageous for deuteration reactions. x-chemrx.comansto.gov.auresearchgate.netresearchgate.net
Key benefits and future directions include:
Enhanced Safety and Efficiency: Flow reactors allow for the safe, on-demand generation and use of gases like deuterium (D₂), which is produced via electrolysis of D₂O in systems like the H-Cube®. researchgate.netthalesnano.comthalesnano.com This minimizes the risks associated with storing high-pressure gas cylinders. x-chemrx.com
Precise Reaction Control: Flow chemistry enables superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity, higher yields, and reduced decomposition of sensitive molecules. x-chemrx.comansto.gov.aursc.org
High-Throughput Optimization and Scalability: Automated flow systems facilitate rapid screening of reaction conditions to find optimal parameters. researchgate.net Furthermore, processes developed in flow can be more easily scaled up for multigram synthesis compared to batch methods. ansto.gov.au
Future work will focus on developing fully automated platforms that integrate synthesis, purification, and analysis, enabling the rapid generation of libraries of deuterated bromo-pyrazole analogues for biological screening or materials science applications. ansto.gov.auresearchgate.net
Table 2: Advantages of Flow Chemistry for Deuteration Reactions
| Feature | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Gas Handling | Requires high-pressure D₂ gas cylinders, posing safety risks. | On-demand, in-situ generation of D₂ gas from D₂O. | x-chemrx.comresearchgate.net |
| Reaction Control | Difficult to maintain precise control, potential for temperature/concentration gradients. | Precise control of temperature, pressure, and residence time. | ansto.gov.aursc.org |
| Mixing | Can be inefficient, especially on a larger scale. | Efficient gas-liquid mixing in microreactors. | rsc.orgresearchgate.net |
| Scalability | Scaling up can be challenging and non-linear. | More straightforward, linear scalability by running the system for longer. | ansto.gov.au |
| Reproducibility | Can be variable between batches. | Highly reproducible and consistent product quality. | researchgate.net |
Advanced In-Situ Spectroscopic Techniques for Real-time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. nih.govrsc.org In-situ spectroscopic techniques, which monitor reactions as they occur in real-time, are invaluable tools for gaining this mechanistic insight. mpg.dersc.org
Future research will increasingly employ:
Flow NMR Spectroscopy: Combining the benefits of flow chemistry with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This allows for the non-invasive monitoring of reactant consumption, product formation, and the detection of transient intermediates under actual reaction conditions. rsc.orgrsc.org
Other Spectroscopic Methods: Techniques like in-situ Infrared (IR) and Raman spectroscopy can complement NMR by providing real-time information about changes in bonding and functional groups. rsc.org
Mass Spectrometry: Real-time monitoring with mass spectrometry can track the evolution of species within the reaction, helping to identify intermediates and byproducts, which is essential for constructing detailed kinetic models. rsc.org
By applying these advanced analytical methods to the synthesis and transformations of 4-Bromo-1-(methyl-D₃)-1H-pyrazole, researchers can obtain high-fidelity kinetic data and directly observe short-lived species, leading to a more complete understanding of the underlying reaction pathways. mpg.denih.gov
Synergistic Approaches Combining Advanced Computational Modeling with Experimental Validation
The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting the structural, electronic, and reactive properties of molecules like 4-Bromo-1-(methyl-D₃)-1H-pyrazole. researchgate.netnih.goveurasianjournals.comresearchgate.net
This integrated approach involves:
Predicting Reactivity: DFT calculations can determine molecular descriptors such as HOMO-LUMO energy gaps, chemical potential, and hardness, which help in understanding and predicting the reactivity of the bromo-pyrazole system. researchgate.netnih.govnih.gov
Elucidating Reaction Mechanisms: Computational modeling can map out potential energy surfaces for chemical reactions, identifying transition states and intermediates. researchgate.netacs.org This theoretical insight can explain experimentally observed outcomes, such as regioselectivity, and guide the design of new experiments. nih.govacs.org
Iterative Refinement: An iterative loop where computational predictions guide experimental design, and experimental results are used to validate and refine the computational models, accelerates the discovery process. nih.govacs.org This approach is particularly powerful for complex systems, such as catalytic cycles or interactions with biological macromolecules. nih.gov
Future research on the bromo-pyrazole-D₃ system will leverage increasingly accurate and sophisticated computational models to explore its potential applications, from designing new catalysts for its synthesis to predicting its interactions with biological targets, with each computational hypothesis being rigorously tested through targeted experiments. researchgate.neteurasianjournals.com
Table 3: Commonly Calculated Computational Parameters and Their Significance
| Parameter | Description | Experimental Relevance | Reference |
|---|---|---|---|
| Total Energy / Heat of Formation | The total electronic energy or the change in enthalpy during formation from constituent elements. | Predicts the thermodynamic stability of isomers and conformers. | nih.gov |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Correlates with chemical reactivity and kinetic stability; a small gap suggests higher reactivity. | nih.govnih.gov |
| Molecular Electrostatic Potential (MESP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. | nih.gov |
| Transition State (TS) Energy | The energy of the highest point on the minimum energy path of a reaction. | Determines the activation energy barrier, which governs the reaction rate. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and bonding interactions within the molecule. | Provides insights into intramolecular interactions, hyperconjugation, and charge transfer. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
